Cas no 1336023-58-5 ((2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol)

(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol
- EN300-1789671
- 1336023-58-5
-
- インチ: 1S/C9H12N2O4/c1-15-6-2-3-9(11(13)14)7(4-6)8(10)5-12/h2-4,8,12H,5,10H2,1H3/t8-/m0/s1
- InChIKey: CAZWRMOXBGBNFN-QMMMGPOBSA-N
- ほほえんだ: OC[C@@H](C1C=C(C=CC=1[N+](=O)[O-])OC)N
計算された属性
- せいみつぶんしりょう: 212.07970687g/mol
- どういたいしつりょう: 212.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 101Ų
(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789671-1.0g |
(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol |
1336023-58-5 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1789671-10g |
(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol |
1336023-58-5 | 10g |
$6635.0 | 2023-09-19 | ||
Enamine | EN300-1789671-10.0g |
(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol |
1336023-58-5 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1789671-2.5g |
(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol |
1336023-58-5 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1789671-0.5g |
(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol |
1336023-58-5 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1789671-0.25g |
(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol |
1336023-58-5 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1789671-5.0g |
(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol |
1336023-58-5 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1789671-0.1g |
(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol |
1336023-58-5 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1789671-5g |
(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol |
1336023-58-5 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1789671-0.05g |
(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol |
1336023-58-5 | 0.05g |
$1296.0 | 2023-09-19 |
(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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6. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
(2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-olに関する追加情報
Chemical Profile of (2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol (CAS No. 1336023-58-5)
The compound (2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol, identified by its CAS number 1336023-58-5, represents a significant molecule in the realm of chemical and pharmaceutical research. This chiral alcohol, featuring a complex aromatic and amino functional group arrangement, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both a secondary amine and a nitro-substituted aromatic ring suggests a rich chemical reactivity that can be leveraged for various synthetic pathways.
In recent years, the exploration of nitroaromatic compounds has seen substantial advancements, particularly in their role as intermediates in the synthesis of bioactive molecules. The nitro group in (2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol not only contributes to its electronic properties but also opens up possibilities for further functionalization through reduction or conversion to other heterocyclic structures. This dual functionality makes it a versatile building block for medicinal chemists aiming to design novel therapeutic agents.
The stereochemistry at the carbon center, denoted by the (R) configuration, is critical for the compound's biological activity. Chiral drugs often exhibit distinct pharmacological profiles depending on their stereochemical purity, and hence, the precise synthesis and isolation of enantiomerically pure forms are essential. Research in this area has been bolstered by advancements in asymmetric synthesis techniques, which allow for the efficient production of enantiomerically enriched compounds like (2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol.
The methoxy group at position 5 of the aromatic ring introduces another layer of complexity, influencing both the electronic and steric environment of the molecule. This substitution pattern is commonly found in biologically active compounds, where it can modulate solubility, metabolic stability, and binding affinity to biological targets. The combination of these functional groups makes (2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol a promising candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the importance of nitroaromatic derivatives in addressing various therapeutic challenges. For instance, modifications of this scaffold have been explored in the development of antimicrobial agents, where the nitro group serves as a handle for bioconjugation or activation strategies. Additionally, the methoxy-substituted aromatic ring has been shown to enhance binding interactions with certain enzymes and receptors, making it a valuable feature for drug design.
The synthesis of (2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions at the nitro-substituted aromatic ring followed by protection-deprotection strategies to handle the amine functionality. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing both reaction times and waste generation.
In terms of applications, this compound has shown potential in preclinical studies as a precursor for more complex molecules. Researchers have utilized its structural features to develop inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammatory disorders. The ability to derivatize this scaffold into more elaborate structures underscores its versatility as a chemical entity.
Analytical techniques play a crucial role in characterizing (2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol and ensuring its quality. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm molecular structure and purity. These methods provide detailed insights into the compound's physicochemical properties, which are essential for its formulation and application.
As research continues to evolve, new methodologies for synthesizing and analyzing complex molecules like (2R)-2-amino-2-(5-methoxy-2-nitrophenyl)ethan-1-ol will continue to emerge. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists will be instrumental in unlocking its full potential as a therapeutic agent or biochemical tool. The ongoing exploration of its pharmacological properties remains an exciting frontier in chemical biology.
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